3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid
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Overview
Description
3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid, also known as 3-OPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the family of hydrazinecarboxylic acids and is structurally similar to the anti-cancer drug, methotrexate. 3-OPA has been found to exhibit anti-proliferative and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition leads to a decrease in the production of these molecules, resulting in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. These effects suggest that this compound could be a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been found to exhibit low toxicity in animal studies, making it a potentially safe therapeutic agent. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid. One area of research could focus on the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid involves the reaction between hydrazine hydrate and acrylic acid, followed by the condensation of the resulting hydrazide with cinnamaldehyde. The final product is obtained by the oxidation of the resulting Schiff base with potassium permanganate. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-oxo-3-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(9-12(16)17)14-13-8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17)/b7-4+,13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGNBCPPCPGEM-ZAUJTXRMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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